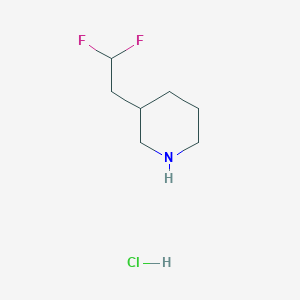

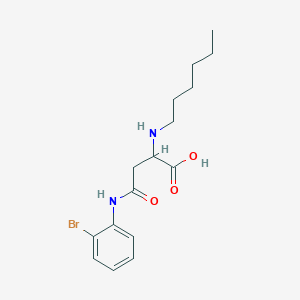

![molecular formula C14H19N5O3 B2571293 8-(3-ヒドロキシプロピル)-1,3,6,7-テトラメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 876902-64-6](/img/structure/B2571293.png)

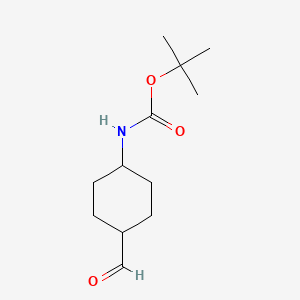

8-(3-ヒドロキシプロピル)-1,3,6,7-テトラメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in scientific research. It is a purine derivative that has been synthesized for its potential pharmacological properties. This compound has been studied for its ability to modulate biological pathways and its potential use in various medical applications.

科学的研究の応用

プリン作動性シグナル伝達とヒトの疾患

アデノシンやATPなどのプリンは、細胞内エネルギー恒常性とヌクレオチド合成に重要な役割を果たしています。さらに、プリンは化学伝達物質として、組織と種を超えたプリン作動性伝達に関与しています。 プリンは、プラズマ膜のプリン受容体に結合して活性化し、"プリン作動性シグナル伝達"として知られる細胞外コミュニケーションを仲介します。この複雑なネットワークは、細胞の増殖、分化、移動、アポトーシス、および生物機能に不可欠なその他の生理学的プロセスを含む、細胞の行動を調整します 。プリン作動性シグナル伝達の調節不全は、神経変性、リウマチ免疫疾患、炎症、癌などのさまざまな疾患に寄与します。特に、プリン代謝異常と高尿酸血症が原因の痛風は、一般的なプリン関連疾患です。研究者は、プリン受容体を潜在的な治療標的として探求しており、特定のプリン作動性アゴニストとアンタゴニストは有望な治療の可能性を示しています。さらに、食事療法とハーブによる介入は、プリン代謝を回復させ、バランスさせることができ、人間における疾患の予防と軽減において、健康的なライフスタイルの重要性を強調しています。

プリンヌクレオシドホスホリラーゼ(PNPs)と代謝

8-(3-ヒドロキシプロピル)-1,3,6,7-テトラメチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオンは、プリンサルベージ経路代謝に関与する細胞質酵素であるプリンヌクレオシドホスホリラーゼ(PNPs)と相互作用する可能性があります。 これらの酵素は、6-オキソプリンを基にした(2′-デオキシ)ヌクレオシドを分解し、対応するプリン塩基と(2-デオキシ)リボース-1-リン酸を生成します 。PNPsとの相互作用を調査することで、その代謝運命と潜在的な治療用途についての洞察を得ることができます。

抗腫瘍活性とメカニズム

研究者は、この化合物の抗腫瘍特性を調べてきました。細胞増殖アッセイに加えて、チミジン、アデノシン、およびAICA(5-アミノイミダゾール-4-カルボキサミド)からの保護は、細胞内標的を特定するのに役立ちます。 葉酸依存性細胞内酵素と腫瘍細胞の増殖にどのように影響するかを理解することで、癌治療に貴重な情報が得られます .

生化学分析

Biochemical Properties

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions, particularly those involving purine metabolism. It interacts with enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These interactions are crucial for the compound’s role in nucleotide synthesis and energy metabolism. The compound’s ability to mimic natural purines allows it to participate in various biochemical pathways, influencing the activity of enzymes and proteins involved in these processes .

Cellular Effects

The effects of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of purinergic receptors, which are involved in cell communication and signaling . Additionally, it affects the expression of genes related to purine metabolism and energy production, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects through various mechanisms. It binds to purine receptors and enzymes, influencing their activity. For example, it can inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, the compound can activate or inhibit specific signaling pathways by interacting with G-protein coupled receptors (GPCRs) and other membrane-bound proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions and improve metabolic efficiency . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of purine nucleotides . It interacts with enzymes such as xanthine oxidase and HGPRT, influencing the levels of metabolites like hypoxanthine and inosine . These interactions play a crucial role in maintaining cellular energy balance and nucleotide homeostasis.

Transport and Distribution

The transport and distribution of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, it can be transported to the nucleus, where it may influence gene expression and DNA synthesis . The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with cellular proteins .

特性

IUPAC Name |

6-(3-hydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-5-7-20)16(3)14(22)17(4)12(10)21/h20H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWWCDZEFVFZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

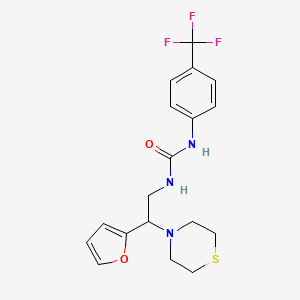

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)

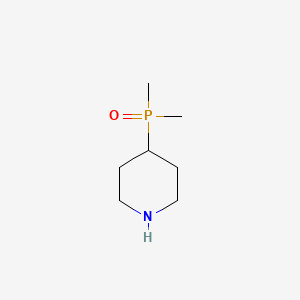

![4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2571223.png)

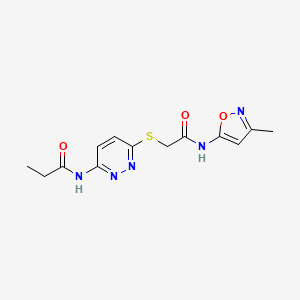

![4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571230.png)